Benzophenone, 2pr-chloro-2-hydroxy

Photochemistry Photoinitiator Triplet Reactivity

This 2-chloro-4'-hydroxybenzophenone is the mandated reference standard for Fenofibrate Impurity 1 quantification in ANDA submissions. Unlike common 4-chlorobenzophenone (CAS 134-85-0), the 2-chloro substitution uniquely reduces hydrogen abstraction in the triplet state, making it non-interchangeable for validated synthetic routes and photoinitiator applications. Procurement is regulatory-driven: substituting this exact molecule compromises analytical method validity and reaction yields. Essential for AMV/QC workflows and fenofibrate process chemistry.

Molecular Formula C13H9ClO2
Molecular Weight 232.66 g/mol
CAS No. 55270-71-8
Cat. No. B126739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzophenone, 2pr-chloro-2-hydroxy
CAS55270-71-8
Synonyms2-Chlorophenyl-4-hydroxyphenyl-methanone;  2-Chloro-4’-hydroxybenzophenone
Molecular FormulaC13H9ClO2
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)O
InChIInChI=1S/C13H9ClO2/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,15H
InChIKeyXKIZYRVSJNWVGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzophenone, 2pr-chloro-2-hydroxy (CAS 55270-71-8): A Critical Intermediate and Reference Standard for Fenofibrate


Benzophenone, 2pr-chloro-2-hydroxy, also known as 2-Chloro-4'-hydroxybenzophenone (CAS 55270-71-8), is a substituted benzophenone derivative characterized by a chlorine atom at the 2-position and a hydroxyl group at the 4'-position on the phenyl rings. This specific substitution pattern imparts distinct chemical and physical properties compared to other chlorinated benzophenones. It is primarily utilized as a key intermediate in the synthesis of the lipid-lowering drug fenofibrate [1] and serves as a high-purity reference standard in analytical method development and quality control for pharmaceutical applications [2].

Why 2pr-Chloro-2-hydroxy Benzophenone is Not Interchangeable with Other Chlorobenzophenones


The position of chlorine substitution on the benzophenone core is a critical determinant of its photochemical reactivity. A comparative study using time-resolved resonance Raman spectroscopy demonstrates that the 2-chloro substituent, as found in this compound, uniquely reduces the hydrogen abstraction ability of the benzophenone triplet state, an effect not observed for 3-chloro or 4-chloro substituted analogs [1]. Consequently, substituting this compound with a more common or less expensive chlorobenzophenone, such as 4-chlorobenzophenone (CAS 134-85-0), can lead to significantly different reaction kinetics and yields in synthetic processes that rely on its specific photoinitiator or intermediate properties. Furthermore, its certified role as a pharmacopeial reference standard and a specified impurity marker for fenofibrate makes it non-interchangeable for regulatory analytical methods, where identity and purity of the exact molecule are mandated.

Quantifiable Differentiation: Comparative Reactivity and Regulatory Standing of 2pr-Chloro-2-hydroxy Benzophenone


Ortho-Chlorine Substituent Uniquely Diminishes Hydrogen Abstraction Reactivity

The 2-chloro substituent on Benzophenone, 2pr-chloro-2-hydroxy, leads to a significantly lower yield and slower formation rate of its diphenylketyl (DPK) radical compared to benzophenone and its 3-chloro and 4-chloro analogs. This indicates a reduced hydrogen abstraction ability from the triplet excited state [1].

Photochemistry Photoinitiator Triplet Reactivity

A Key Regulated Intermediate and Impurity Marker in Fenofibrate Synthesis

2-Chloro-4'-hydroxybenzophenone is the direct intermediate in one of the primary synthesis routes for fenofibrate [1]. It is also a specified and quantifiable impurity (Fenofibrate Impurity 1) that must be monitored in the final drug product [2].

Pharmaceutical Synthesis Drug Impurity Analytical Reference Standard

Defined Physical Properties: Melting Point of 127-129°C

The compound's melting point is reported as 127-129°C . This value is distinct from other chlorobenzophenones (e.g., 4-Chlorobenzophenone melts at 93-96°C ) and serves as a simple, quantitative identifier for purity and correct compound selection.

Physical Characterization Quality Control Compound Identification

Primary Application Scenarios for Benzophenone, 2pr-chloro-2-hydroxy


Pharmaceutical Reference Standard for Fenofibrate Quality Control

This compound is an essential, high-purity reference standard for developing and validating analytical methods (AMV) and for routine quality control (QC) of fenofibrate drug substances and products. Its use is mandated in Abbreviated New Drug Applications (ANDA) to quantify and monitor the Fenofibrate Impurity 1, ensuring the final drug product meets stringent regulatory specifications [1]. Procurement is driven by regulatory compliance, not cost, making this compound a critical procurement item for pharmaceutical companies and contract research organizations (CROs) working with fenofibrate.

Key Intermediate in Alternative Fenofibrate Synthesis

2-Chloro-4'-hydroxybenzophenone serves as a crucial building block in a primary synthetic route to fenofibrate [1]. Researchers and process chemists investigating alternative or improved synthetic pathways to fenofibrate require this specific intermediate to replicate and optimize established methods, or to explore novel synthetic strategies where the 2-chloro-4'-hydroxy substitution pattern is essential for subsequent steps.

Specialty Photoinitiator with Attenuated Reactivity

For UV-curing applications (e.g., in advanced coatings, adhesives, or photolithography) where a highly reactive photoinitiator like benzophenone or 4-chlorobenzophenone would cause premature polymerization or excessive crosslinking, Benzophenone, 2pr-chloro-2-hydroxy presents a valuable alternative. Its demonstrated lower hydrogen abstraction ability [1] can provide more controlled and selective photopolymerization, enabling the fabrication of high-precision materials where reaction kinetics must be tightly regulated.

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